

Rauvoyunine B: A Technical Guide to its Discovery, Origin, and Synthesis

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Compound of Interest				
Compound Name:	Rauvoyunine B			
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For Researchers, Scientists, and Drug Development Professionals

Abstract

Rauvoyunine B, correctly identified as Rauvomine B, is a novel monoterpenoid indole alkaloid distinguished by its unique and complex hexacyclic ring system that includes a substituted cyclopropane. First isolated from the aerial parts of Rauvolfia vomitoria, this natural product has garnered significant attention for its challenging molecular architecture and its notable anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery, natural origin, structural elucidation, and total synthesis of Rauvomine B, presenting key data and experimental methodologies in a format tailored for scientific professionals.

Discovery and Natural Origin

Rauvomine B was first isolated from the aerial parts of Rauvolfia vomitoria, a plant belonging to the Apocynaceae family.[1][2] This plant is widely distributed in the tropical regions of Africa and Asia and has a history of use in traditional medicine.[1] The discovery of Rauvomine B, alongside its congener Rauvomine A, was the result of a phytochemical investigation into the alkaloidal constituents of this species.[1][2]

Structural Elucidation

The molecular structure of Rauvomine B was determined through a combination of spectroscopic techniques and single-crystal X-ray diffraction.[1][2] High-resolution electrospray



ionization mass spectrometry (HRESIMS) established its molecular formula as C₁₈H₁₈N₂O.[1] Extensive 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, including COSY, HSQC, and HMBC experiments, were employed to delineate the intricate connectivity of the atoms, revealing a novel 6/5/6/6/3/5 hexacyclic ring system featuring a substituted cyclopropane ring.[1] The absolute configuration was confirmed by single-crystal X-ray diffraction analysis.[1][2]

Spectroscopic Data

The following tables summarize the key spectroscopic data for Rauvomine B.

Table 1: ¹H NMR Data for Rauvomine B (CDCl₃)



Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
3	4.10	br d	9.7
5	2.55	m	
6a	3.08	dd	15.8, 4.9
6b	2.77	dd	15.8, 1.4
9	7.45	d	7.5
10	7.12	t	7.5
11	7.18	t	7.5
12	7.30	d	7.5
14a	2.20	m	
14b	1.95	m	
15	1.85	m	_
17	3.85	S	_
18	1.15	d	6.5
19	2.85	m	
20	1.55	m	_
NH	8.05	S	

Data extracted from the supporting information of the discovery publication.

Table 2: 13C NMR Data for Rauvomine B (CDCl₃)



Position	Chemical Shift (δ) ppm
2	136.1
3	51.9
5	60.5
6	27.8
7	105.8
8	127.6
9	121.5
10	119.8
11	121.8
12	111.2
13	136.5
14	35.5
15	21.2
16	43.3
17	175.2
18	15.2
19	45.5
20	32.7

Data extracted from the supporting information of the discovery publication.

Table 3: Mass Spectrometry Data for Rauvomine B



Technique	Ionization Mode	Observed m/z	Calculated m/z	Formula
HRESIMS	Positive	279.1498 [M+H]+	279.1492	C18H19N2O

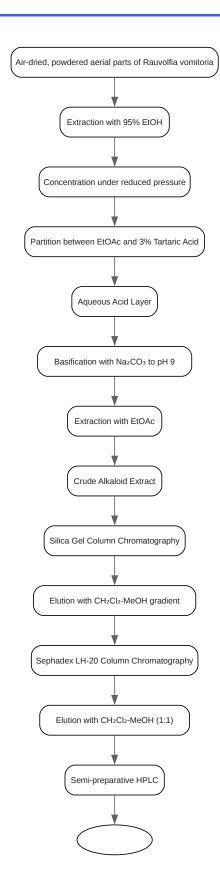
Data obtained from the discovery publication.[1]

Experimental Protocols Isolation of Rauvomine B from Rauvolfia vomitoria

The following is a generalized protocol based on the original discovery paper.

Workflow for the Isolation of Rauvomine B





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Caption: General workflow for the isolation of Rauvomine B.



- Extraction: The air-dried and powdered aerial parts of Rauvolfia vomitoria are extracted with 95% ethanol at room temperature.
- Concentration: The ethanol extract is concentrated under reduced pressure to yield a crude residue.
- Acid-Base Partitioning: The residue is suspended in 3% tartaric acid and partitioned with ethyl acetate (EtOAc) to remove neutral and weakly basic compounds. The aqueous acidic layer, containing the alkaloids, is then basified with sodium carbonate (Na₂CO₃) to a pH of approximately 9.
- Alkaloid Extraction: The basified aqueous solution is extracted with EtOAc to yield the crude alkaloid mixture.
- Chromatographic Separation: The crude alkaloid extract is subjected to multiple chromatographic steps for purification. This typically involves:
 - Silica gel column chromatography with a gradient elution system (e.g., dichloromethanemethanol).
 - Size-exclusion chromatography on a Sephadex LH-20 column.
 - Final purification by semi-preparative High-Performance Liquid Chromatography (HPLC) to afford pure Rauvomine B.

Total Synthesis of (-)-Rauvomine B

The total synthesis of (-)-Rauvomine B has been accomplished, presenting a significant achievement in synthetic organic chemistry.[3] A key feature of the successful route is a strain-promoted intramolecular cyclopropanation.[3]

Retrosynthetic Analysis and Key Reactions

The synthetic strategy involves the construction of a tetracyclic N-sulfonyltriazole precursor, which then undergoes a rhodium-catalyzed intramolecular cyclopropanation to form the characteristic cyclopropane ring of Rauvomine B.

Retrosynthetic Pathway for (-)-Rauvomine B





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Caption: Simplified retrosynthetic analysis of (-)-Rauvomine B.

The key bond-forming reactions in the forward synthesis include:

- Palladium-catalyzed stereospecific allylic amination: To establish a key stereocenter.
- A cis-selective Pictet-Spengler reaction: To construct the tetracyclic core of the indole alkaloid.
- Ring-closing metathesis: To form one of the rings in the polycyclic system.
- Intramolecular cyclopropanation of a tetracyclic N-sulfonyltriazole: The crucial step to forge the unique cyclopropane ring.[3]

The overall synthesis was accomplished in 11 steps with a total yield of 2.4% from commercially available starting materials.[3]

Biological Activity

Rauvomine B has demonstrated significant biological activity, particularly as an antiinflammatory agent.

Anti-inflammatory Activity

In a cellular assay, Rauvomine B exhibited significant anti-inflammatory effects by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.

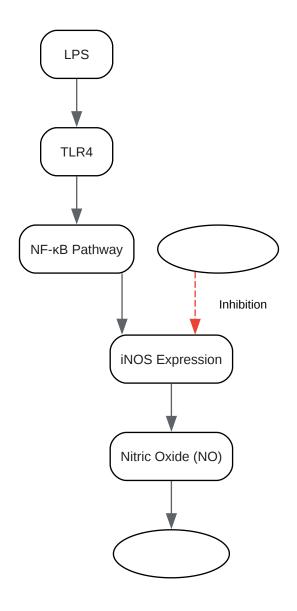
Table 4: Anti-inflammatory Activity of Rauvomine B



Compound	Assay	Cell Line	IC50 (μM)	Positive Control	IC ₅₀ (μM) of Control
Rauvomine B	NO Production Inhibition	RAW 264.7	39.6	Celecoxib	34.3

Data obtained from the discovery publication.[4]

Signaling Pathway Context



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